2,6-diethylisonicotinic acid

Lipophilicity Drug-likeness Membrane permeability

2,6-Diethylisonicotinic acid (CAS 69209-36-5; IUPAC: 2,6-diethylpyridine-4-carboxylic acid) is a disubstituted pyridine-4-carboxylic acid with molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g·mol⁻¹. It belongs to the isonicotinic acid derivative class and is characterized by ethyl substituents at the pyridine 2- and 6-positions, distinguishing it from the unsubstituted parent isonicotinic acid (CAS 55-22-1) and the more widely studied 2,6-dichloro (INA, CAS 5398-44-7) and 2,6-dimethyl (CAS 54221-93-1) analogs.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B8479684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diethylisonicotinic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=N1)CC)C(=O)O
InChIInChI=1S/C10H13NO2/c1-3-8-5-7(10(12)13)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3,(H,12,13)
InChIKeyMTWARANBIROLCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethylisonicotinic Acid (CAS 69209-36-5): Physicochemical Identity and Comparator Landscape for Procurement Decision-Making


2,6-Diethylisonicotinic acid (CAS 69209-36-5; IUPAC: 2,6-diethylpyridine-4-carboxylic acid) is a disubstituted pyridine-4-carboxylic acid with molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g·mol⁻¹ . It belongs to the isonicotinic acid derivative class and is characterized by ethyl substituents at the pyridine 2- and 6-positions, distinguishing it from the unsubstituted parent isonicotinic acid (CAS 55-22-1) and the more widely studied 2,6-dichloro (INA, CAS 5398-44-7) and 2,6-dimethyl (CAS 54221-93-1) analogs [1]. The compound is commercially available at ≥98% purity and is primarily utilized as a synthetic building block in medicinal chemistry and coordination chemistry applications . Its tert-butyl ester derivative (CAS 1011263-99-2) has been employed in patented pharmaceutical syntheses, including US Patent 8,598,208 [2].

Why 2,6-Diethylisonicotinic Acid Cannot Be Freely Substituted: Physicochemical Divergence from Closest Analogs


Substitution at the pyridine 2- and 6-positions with ethyl rather than methyl, chloro, or hydrogen substituents produces quantifiable differences in lipophilicity (LogP), steric bulk, conformational flexibility, and melting behavior that directly affect synthetic utility, formulation handling, and biological target engagement [1]. The 2,6-diethyl substitution pattern occupies a distinct region of physicochemical parameter space—intermediate LogP between dimethyl and dichloro analogs, significantly lower melting point than either comparator, and greater rotatable bond count—that precludes simple interchange without altering solubility, membrane permeability, or binding pocket compatibility [2]. Furthermore, in the context of the ethionamide pharmaceutical impurity landscape, the 2,6-diethylpyridine scaffold serves as a specific EP impurity marker (Impurity E and F), where structural fidelity is non-negotiable for regulatory compliance [3].

2,6-Diethylisonicotinic Acid: Quantitative Differentiation Evidence Against Closest Comparators


Lipophilicity (LogP) Differentiation: Intermediate logP Between 2,6-Dimethyl and 2,6-Dichloro Analogs

2,6-Diethylisonicotinic acid exhibits an experimentally derived or calculated LogP of approximately 1.90, positioning it between the 2,6-dimethyl analog (LogP ~1.46, ACD/Labs predicted) and the 2,6-dichloro analog (LogP 2.07–2.72) . This intermediate lipophilicity provides a distinct partition coefficient that influences both aqueous solubility and passive membrane diffusion in biological assays, offering a tunable parameter for medicinal chemistry optimization that neither the more polar dimethyl nor the more lipophilic dichloro analog can replicate without additional structural modification .

Lipophilicity Drug-likeness Membrane permeability

Melting Point Divergence: Near-Ambient Melting Behavior Distinct from High-Melting Analogs

2,6-Diethylisonicotinic acid has a reported melting point of 34–38 °C, which is near ambient temperature and dramatically lower than both 2,6-dichloroisonicotinic acid (209–212 °C) and unsubstituted isonicotinic acid (319 °C) . This low melting point necessitates specific storage conditions (cool, tightly closed container) and distinguishes its physical handling properties from the crystalline, high-melting solids typical of this compound class [1]. For procurement, this means the diethyl analog may be supplied as a low-melting solid or semi-solid, requiring temperature-controlled shipping and storage that differs from the standard ambient storage adequate for the dichloro or dimethyl analogs [2].

Physical form Handling Formulation

Conformational Flexibility: Increased Rotatable Bond Count Relative to Dimethyl Analog

2,6-Diethylisonicotinic acid possesses three freely rotatable bonds (two ethyl C–C bonds plus the carboxylic acid C–C bond), compared to only one rotatable bond in the 2,6-dimethyl analog . The tert-butyl ester derivative further increases rotatable bond count to five . This increased conformational flexibility has implications for entropy-driven binding thermodynamics: the diethyl analog incurs a greater conformational entropy penalty upon binding to a rigid protein pocket compared to the more constrained dimethyl analog, which can translate into measurably different binding affinities even when enthalpy of binding is comparable [1].

Conformational entropy Molecular recognition Binding affinity

2,6-Disubstituted Isonicotinic Acid Scaffold Validation in PI3K Inhibitor Design

Cherian et al. (2009) designed, synthesized, and tested a focused library of 2,6-disubstituted isonicotinic acid derivatives as chemical probes for exploring PI3Kα and PI3Kγ ATP-binding sites, using a homology model of the p110α catalytic subunit [1]. While the morpholine-containing amide derivatives (5a and 5b) proved most potent, the study established that the 2,6-disubstituted isonicotinic acid core provides a viable scaffold for engaging the PI3K hinge region via the pyridine nitrogen and carboxylic acid hydrogen-bonding network [2]. This class-level validation is not available for the 2,4- or 3,5-substitution regioisomers, providing a specific rationale for selecting the 2,6-substitution pattern in kinase-targeted library design [3].

Kinase inhibition PI3K Medicinal chemistry scaffold

Regulatory Relevance: 2,6-Diethylpyridine Scaffold as Specified Ethionamide EP Impurity Marker

The 2,6-diethylpyridine-4-carboxylic acid scaffold and its derivatives are specified as Ethionamide European Pharmacopoeia (EP) impurities: 2,6-diethylpyridine-4-carbothioamide is designated Ethionamide EP Impurity E (CAS 1391052-80-4), and 2,6-diethylpyridine-4-carbonitrile is designated Ethionamide EP Impurity F (CAS 37581-44-5) [1]. While 2,6-diethylisonicotinic acid itself is not the final impurity, it serves as the carboxylic acid precursor to these thioamide and nitrile impurities, making it a critical reference standard intermediate for analytical method development and validation in ethionamide quality control . The 2,6-dimethyl analog lacks this specific pharmaceutical impurity regulatory context [2].

Pharmaceutical impurity Quality control Ethionamide

Optimal Application Contexts for 2,6-Diethylisonicotinic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: PI3K/AKT/mTOR Pathway Kinase Inhibitor Lead Optimization

When designing congeneric series to explore SAR around the PI3Kα/γ ATP-binding site hinge region, 2,6-diethylisonicotinic acid provides a validated scaffold with intermediate lipophilicity (LogP ~1.90) between the more polar dimethyl (LogP ~1.46) and more lipophilic dichloro (LogP >2.0) analogs . This intermediate LogP offers a starting point for balancing cellular permeability against aqueous solubility without introducing the metabolic liability of chloro substituents. The increased conformational flexibility (3 rotatable bonds vs. 1 for dimethyl) may be exploited for induced-fit binding modes. The Cherian et al. (2009) PI3K study provides a published precedent for this scaffold class in kinase inhibitor design [1].

Pharmaceutical Analytical Chemistry: Ethionamide Impurity Reference Standard Synthesis

For QC laboratories developing or validating HPLC/UPLC methods for ethionamide drug substance per EP monograph requirements, 2,6-diethylisonicotinic acid serves as the key synthetic precursor to both Ethionamide EP Impurity E (via thioamide formation) and EP Impurity F (via nitrile dehydration) [2]. The 2,6-diethyl substitution pattern is structurally mandated for these specific impurities; the dimethyl or dichloro analogs cannot substitute. Procurement of high-purity (≥98%) 2,6-diethylisonicotinic acid enables in-house synthesis of impurity reference standards with full traceability .

Coordination Chemistry: Metal-Organic Framework (MOF) Ligand Design

The carboxylic acid group at the 4-position combined with the pyridine nitrogen at the 1-position makes 2,6-diethylisonicotinic acid a bifunctional N,O-donor ligand suitable for constructing coordination polymers and MOFs . The ethyl substituents provide greater steric bulk than methyl groups, which can influence pore size and topology in the resulting framework, while the intermediate LogP facilitates solution-phase synthesis in mixed aqueous-organic solvent systems under hydrothermal conditions. This application leverages the compound's capacity to act as a bridging ligand [3].

Agrochemical Discovery: Plant Systemic Acquired Resistance (SAR) Inducer Screening

While 2,6-dichloroisonicotinic acid (INA) is the established positive control for SAR induction assays (IC₅₀ = 95 μM against ascorbate peroxidase) [4], 2,6-diethylisonicotinic acid offers a structurally distinct alternative for probing the SAR determinants of resistance induction. The ethyl substituents provide intermediate electron-donating character and lipophilicity between the chloro and methyl analogs, enabling exploration of whether halogen bonding (present in INA) is required for SAR induction or whether hydrophobic bulk alone is sufficient. The compound's low melting point (34–38 °C) also facilitates formulation as a liquid or low-melting solid for foliar application .

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